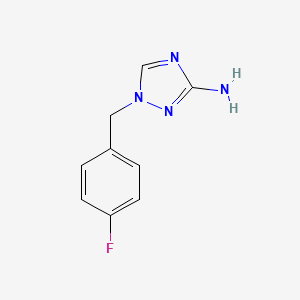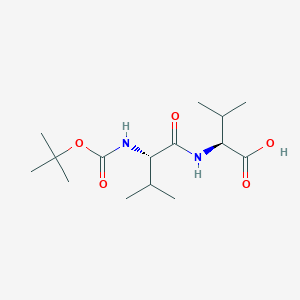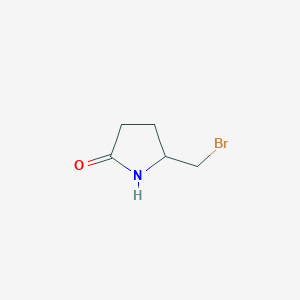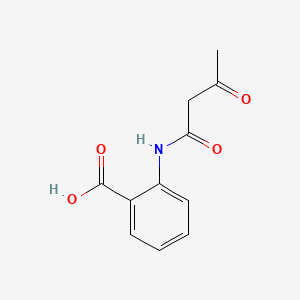
1,6-Naphthyridin-4-OL
Vue d'ensemble
Description
1,6-Naphthyridin-4-OL is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
1,6-Naphthyridines demonstrate significant anticancer activity. They are known for their effectiveness against various cancer cell lines. This is due to their ability to interact with specific molecular targets in cancer cells, making them a focus of ongoing research in medicinal chemistry (Lavanya et al., 2021).
Biomedical Applications
These compounds provide a foundation for developing various biomedical applications. They are capable of binding to multiple receptors in the body, showing promise in areas beyond oncology. This adaptability makes 1,6-Naphthyridines versatile in the realm of pharmaceuticals (Oliveras et al., 2021).
Synthesis Methods
Innovative, environmentally friendly synthesis methods for 1,6-Naphthyridines have been developed. These include solvent-free and catalyst-free techniques, emphasizing the demand for cleaner and more sustainable chemical processes in pharmaceutical manufacturing (Hameed, 2015).
Nonlinear Optics Applications
1,6-Naphthyridine derivatives have been identified as potential candidates for nonlinear optics applications. Their unique photophysical properties, such as the ability to generate second harmonic generation and solvatochromism, make them suitable for use in advanced optical technologies (Indirapriyadharshini et al., 2002).
Anti-inflammatory and Antioxidant Activities
Some synthesized 1,6-Naphthyridines exhibit notable anti-inflammatory and antioxidant properties. These compounds have shown promising results in various in vitro assays, indicating their potential as therapeutic agents for inflammatory and oxidative stress-related disorders (Lavanya et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 1,6-Naphthyridin-4-OL is the receptor tyrosine kinase AXL . AXL is a key player in anticancer drug discovery and has emerged as an attractive target . It is also known to interact with the Fibroblast Growth Factor Receptor 4 (FGFR4) , which is critical to hepatocellular carcinoma .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as a potent inhibitor of AXL and FGFR4 . The compound binds to these receptors, preventing them from activating their downstream signaling pathways.
Biochemical Pathways
The inhibition of AXL and FGFR4 by this compound affects several biochemical pathways. These pathways are involved in cell proliferation, survival, and migration, which are crucial for cancer progression. By inhibiting AXL and FGFR4, the compound disrupts these pathways, leading to the suppression of tumor growth .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by improved bioavailability and enhanced in vivo antitumor efficacy . The compound exhibits favorable pharmacokinetic properties with a mean residence time (MRT) of 16.5 hours and an area under the curve (AUC0-∞) of 59,815 ng h/mL in Sprague-Dawley rats .
Result of Action
The result of this compound’s action is a significant reduction in tumor growth. The compound exhibits potent antitumor efficacy in AXL-driven tumor xenograft mice, causing tumor regression at well-tolerated doses . It also displays effective inhibition against TPR-Met phosphorylation and the proliferation of the BaF3-TPR-Met cells at low micromolar concentrations .
Safety and Hazards
While the specific safety and hazards of 1,6-Naphthyridin-4-OL are not detailed in the sources, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Analyse Biochimique
Biochemical Properties
1,6-Naphthyridin-4-OL plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . Additionally, it interacts with proteins involved in the human immunodeficiency virus replication process, making it a potential candidate for anti-human immunodeficiency virus therapy . The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular functions . Furthermore, it influences metabolic pathways by interacting with enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . For instance, this compound has been shown to inhibit the activity of certain kinases involved in cancer cell signaling pathways, thereby blocking the proliferation of cancer cells . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade under others, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and induction of apoptosis . The stability and degradation of this compound can vary depending on the experimental conditions, such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibition of cancer cell proliferation and reduction of tumor size . At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where the therapeutic effects are maximized at certain dosages, beyond which the adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in cellular metabolism, influencing the levels of metabolites and the overall metabolic flux . For instance, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic balance within the cell . Additionally, this compound can affect the levels of certain metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, thereby influencing cellular energy status .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it binds to specific transporters on the cell membrane . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within the cell can influence its activity and function, as it may target specific organelles or cellular structures .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production .
Propriétés
IUPAC Name |
1H-1,6-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLDCLHOLPDVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72754-01-9 | |
| Record name | 1,4-dihydro-1,6-naphthyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)
![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)


